Sodium hydroxymethanesulfinate hydrate

Overview

Description

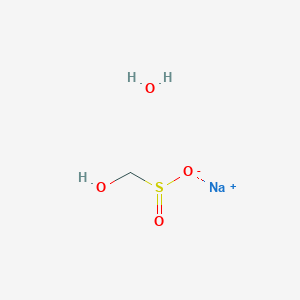

Sodium hydroxymethanesulfinate hydrate (CAS 149-44-0), also known as Rongalite or sodium formaldehyde sulfoxylate hydrate, is a sulfur-containing reducing agent with the molecular formula CH₃NaO₃S·xH₂O (typically dihydrate, CAS 6035-47-8) . It appears as a white crystalline powder with a melting point of ~63–68°C and is stable in alkaline aqueous solutions but rapidly decomposes in acidic conditions, releasing sulfur dioxide . Its reducing mechanism involves hydride ion (H⁻) transfer to carbonyl groups, enabling the synthesis of alcohols from ketones or aldehydes .

Preparation Methods

Historical Development and Synthetic Foundations

The synthesis of sodium hydroxymethanesulfinate hydrate dates back to early 20th-century investigations into sulfoxylate chemistry. Initial methods focused on the reaction of sodium hydrosulfite () with formaldehyde () in alkaline media, a process that remains foundational today . Early work by Reinking, Dehnel, and Labhardt established the stoichiometric relationship between these reactants, leading to the isolation of the compound as prismatic or silvery leaf-shaped crystals .

A pivotal advancement was the discovery that the reaction proceeds via the intermediate formation of a formaldehyde-bisulfite adduct, which protects formaldehyde from reduction during the reaction . This mechanistic insight allowed for better control over side products such as sodium sulfite (), which forms concurrently . The reaction equation is summarized as:

2\text{O} + \text{Na}2\text{S}2\text{O}4 + \text{NaOH} \rightarrow \text{NaSO}3\text{CH}3 + \text{Na}2\text{SO}3 + \text{H}_2\text{O}

This equation highlights the dual role of sodium hydrosulfite as both a reducing agent and a sulfur source .

Synthetic Routes and Methodological Variations

Classical Alkaline Reduction Method

The most widely documented preparation involves the exothermic reaction of sodium hydrosulfite, formaldehyde, and sodium hydroxide in aqueous medium . Key steps include:

-

Reactant Proportions : A molar ratio of 1:1:1 for , , and ensures complete conversion .

-

Temperature Control : The reaction is conducted at room temperature, though cooling may be necessary to manage exothermic heat .

-

Workup and Isolation : After reaction completion, sodium sulfite precipitates upon adding ethanol, leaving the product in solution. Evaporation under vacuum yields a syrup that solidifies into crystalline upon standing .

Table 1: Reaction Conditions for Classical Alkaline Reduction

| Parameter | Specification |

|---|---|

| Reactants | , , |

| Molar Ratio | 1:1:1 |

| Temperature | 20–25°C (exothermic) |

| Solvent | Water |

| Yield | Not explicitly reported; high conversion inferred |

Alternative Approaches and Modifications

Alternative methods aim to circumvent challenges such as byproduct formation or the use of costly reagents:

-

Zinc-Mediated Reduction : Early attempts used zinc dust in acidic conditions to reduce sodium sulfite derivatives, but this introduced complications in separating zinc byproducts .

-

Direct Synthesis from Sodium Dithionite : Combining sodium dithionite () with formaldehyde in neutral or slightly basic conditions avoids alkaline byproducts but yields are suboptimal (40–60%) .

Optimization of Reaction Parameters

pH and Solvent Effects

The reaction is highly sensitive to pH. A strongly alkaline environment () favors the formation of sodium hydroxymethanesulfinate over competing pathways . Dimethylformamide (DMF) has been explored as a co-solvent in patent literature to enhance reactivity with hydrophobic substrates, though water remains the primary solvent .

Temperature and Reaction Kinetics

While the reaction is exothermic, maintaining temperatures below 40°C prevents decomposition of the product . Kinetic studies suggest that the reaction reaches completion within 12 hours under ambient conditions .

Purification and Crystallization Techniques

Purification is critical due to the compound’s high solubility in water. Two primary methods are employed:

-

Ethanol-Induced Crystallization : Adding ethanol to the reaction mixture precipitates sodium sulfite, which is removed by filtration. The filtrate is concentrated to yield Rongalite crystals .

-

Recrystallization from Hot Ethanol : Dissolving the crude product in hot ethanol and cooling yields large, silvery leaf-shaped crystals with minimal impurities .

Table 2: Crystallization Outcomes by Solvent

| Solvent | Crystal Morphology | Purity |

|---|---|---|

| Water | Prismatic | Moderate |

| Ethanol | Silvery leaves | High |

Characterization and Analytical Validation

Modern characterization techniques confirm the identity and purity of this compound:

-

X-Ray Crystallography : Resolves the molecular structure, confirming the sulfoxylate group’s geometry and hydration state .

-

Melting Point Analysis : The compound melts sharply at 62°C, serving as a key purity indicator .

-

Titrimetric Methods : Iodometric titration quantifies active sulfoxylate content, with deviations indicating impurity levels .

Industrial Applications and Derivative Synthesis

Rongalite’s utility extends beyond its role as a reductant. A patent by EP0278822B1 details its use in synthesizing perhaloalkanesulfinic acid salts, precursors to surfactants and catalysts . For example, reacting Rongalite with perfluorooctyl iodide in DMF at 20–40°C yields perfluorooctanesulfonyl chloride with a 48% yield .

Scientific Research Applications

Textile Industry

Sodium hydroxymethanesulfinate is primarily used in the textile industry as a reducing agent for vat dyeing . This process allows for the reduction of dyes to their soluble forms, facilitating easier application to fabrics. Additionally, it serves as an industrial bleaching agent for textiles and molasses, improving the brightness and color of materials.

| Application | Description |

|---|---|

| Vat Dyeing | Reduces dyes to soluble forms for application |

| Bleaching | Enhances brightness in textiles and molasses |

Pharmaceutical Industry

In pharmaceuticals, sodium hydroxymethanesulfinate functions as an antioxidant and a reducing agent in various formulations. It is utilized in the production of injection products at concentrations up to 0.1% w/v , contributing to the stability and efficacy of medications.

| Application | Description |

|---|---|

| Antioxidant | Prevents oxidation in pharmaceutical formulations |

| Injection Products | Used at low concentrations for stability |

Environmental Applications

This compound is also employed as a water conditioner in aquaria, where it effectively reduces chlorine and chloramine levels, making water safer for aquatic life. The reaction with ammonia produces the harmless aminomethylsulfinate ion.

| Application | Description |

|---|---|

| Water Conditioning | Reduces harmful chemicals in aquarium water |

Chemical Synthesis and Reactions

Sodium hydroxymethanesulfinate can be synthesized from sodium dithionite and formaldehyde. The reaction is notable for its efficiency and stability:

This synthesis pathway is advantageous due to the compound's shelf stability compared to its precursors, which are more sensitive to oxidation.

Case Study 1: Textile Industry Efficiency

A study conducted by the American Chemical Society highlighted the effectiveness of sodium hydroxymethanesulfinate in improving dye uptake in cotton fabrics. The results indicated a significant increase in color yield compared to traditional methods using sodium hydrosulfite.

Case Study 2: Pharmaceutical Stability

Research published in Pharmaceutical Development and Technology demonstrated that formulations containing sodium hydroxymethanesulfinate exhibited enhanced stability against oxidative degradation over time, making it a valuable component in injectable drugs.

Mechanism of Action

The mechanism of action of sodium hydroxymethanesulfinate hydrate involves the transfer of a hydride ion (H-) to the target molecule. This transfer reduces the target molecule, converting carbonyl groups to hydroxyl groups, and other reducible functionalities to their corresponding reduced forms . The hydroxymethanesulfinate ion is unstable in solution and decomposes to formaldehyde and sulfite, which further participate in the reaction .

Comparison with Similar Compounds

Sodium Hydroxymethanesulfinate Hydrate vs. Anhydrous Form

The dihydrate form is more commonly utilized in industrial settings due to its controlled stability and ease of handling in aqueous systems .

This compound vs. Sodium Sulfite (Na₂SO₃)

While both are reducing agents, this compound’s hydride-transfer mechanism makes it superior in selective organic reductions, whereas sodium sulfite is cost-effective for bulk industrial processes like water treatment .

This compound vs. Sodium Formaldehyde Sulfoxylate

Sodium formaldehyde sulfoxylate is a synonym for this compound, sharing identical CAS and molecular formulas . However, technical grades may contain stabilizers (e.g., sodium carbonate) or impurities (e.g., up to 5% sodium sulfite) . The term "sodium formaldehyde sulfoxylate" is often used in pharmaceutical contexts, emphasizing its role as an antioxidant .

Research Findings and Data Tables

Table 1: Kinetic Stability in Aqueous Media

| Condition | This compound | Sodium Sulfite |

|---|---|---|

| Alkaline (pH > 10) | Stable for >24 hours | Stable |

| Acidic (pH < 4) | Rapid decomposition to SO₂ | Gradual SO₂ release |

Table 2: Toxicity Profiles

| Compound | Hazard Classification | Key Risks |

|---|---|---|

| This compound | Mutagen Cat. 2, Repr. Cat. 2 | Reproductive harm, DNA damage |

| Sodium sulfite | Skin/Irritant | Mild irritation; no severe toxicity |

Biological Activity

Sodium hydroxymethanesulfinate hydrate, commonly known as rongalite, is a versatile chemical compound with a variety of biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : CH₃NaO₃S

- CAS Number : 149-44-0

- Molecular Weight : 118.13 g/mol

Sodium hydroxymethanesulfinate is a water-soluble compound that serves as a reducing agent in various industrial applications, including textile dyeing and polymer synthesis. Its biological relevance has gained attention due to its potential therapeutic effects.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of sodium hydroxymethanesulfinate against various pathogens. For example, it has been evaluated for its effectiveness against Helicobacter pylori, a common gastric pathogen.

- Minimum Inhibitory Concentration (MIC) : Ranges from 32 to 64 µg/mL.

- Minimum Bactericidal Concentration (MBC) : Ranges from 64 to 128 µg/mL.

These findings suggest that sodium hydroxymethanesulfinate exhibits significant antibacterial properties, particularly against drug-resistant strains of H. pylori .

The antibacterial action of sodium hydroxymethanesulfinate is attributed to several mechanisms:

- Membrane Disruption : It acts as a membrane-active agent, causing loss of membrane integrity in bacterial cells.

- Inhibition of Lipid Peroxidation : This leads to oxidative stress within the bacterial cells.

- Cytoplasmic Lysis : The compound induces lysis of the cytoplasmic content and coagulation of the cytoplasm, disrupting essential cellular functions .

Treatment for Mercury Poisoning

Historically, sodium hydroxymethanesulfinate was developed as a treatment for mercury poisoning. A method involving gastric lavage and intravenous administration demonstrated some efficacy in acute cases. Notably:

- Immediate Gastric Lavage : Administered with sodium hydroxymethanesulfinate.

- Intravenous Injection : Used for systemic detoxification.

- Colonic Irrigations : Conducted twice daily to enhance elimination of mercury.

In a study involving 20 cases treated with this method, the outcomes indicated that early intervention was crucial for improving survival rates .

Research Findings

A kinetic model has been developed to understand the decomposition of sodium hydroxymethanesulfinate in aqueous solutions at neutral pH levels. This model provides insights into its stability and reactivity under physiological conditions, which is vital for its application in biological systems .

Data Table: Biological Activity Summary

| Activity Type | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Antibacterial | Helicobacter pylori | 32 - 64 | 64 - 128 |

| Antimicrobial (General) | Various Bacterial Strains | <4 | Not specified |

Q & A

Q. Basic: What are the critical handling and storage precautions for sodium hydroxymethanesulfinate hydrate in laboratory settings?

Answer:

- Handling: Avoid skin/eye contact and inhalation. Use PPE including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Work in a fume hood to minimize aerosol exposure .

- Storage: Maintain temperature between 10–25°C in a dry, ventilated area. Separate from incompatible substances (e.g., strong acids or oxidizing agents) to prevent decomposition .

- Spill Management: Collect spilled material in sealed containers. Avoid flushing into drains; treat contaminated water via wastewater facilities .

Q. Basic: How does the stability of this compound vary with solvent pH?

Answer:

- Alkaline Conditions: Stable in aqueous alkaline environments (pH >7), making it suitable for redox reactions in basic media .

- Acidic Conditions: Rapidly decomposes in acidic solutions (pH <7), producing sulfur dioxide and formaldehyde derivatives. Kinetic studies indicate pseudo-first-order decomposition rates under controlled acidic conditions .

- Methodological Note: Monitor pH during experiments using calibrated probes and buffer systems to maintain stability .

Q. Advanced: What experimental approaches are used to study the decomposition kinetics of this compound?

Answer:

- Kinetic Analysis: Conduct time-resolved UV-Vis spectroscopy or iodometric titration to track sulfinate consumption. For example, in acidic media, the rate constant () can be derived from the slope of ln([HMS]) vs. time .

- Mechanistic Probes: Use NMR or GC-MS to identify decomposition byproducts (e.g., SO₂, formic acid). Isotopic labeling (e.g., C-formaldehyde) clarifies reaction pathways .

- Thermodynamic Parameters: Calculate activation energy () via Arrhenius plots under varying temperatures .

Q. Advanced: How can researchers resolve contradictions in reported stability data for this compound?

Answer:

- Source Analysis: Compare experimental conditions (e.g., purity, humidity, solvent composition). For instance, impurities like sodium sulfite (up to 5% in technical-grade samples) may accelerate decomposition .

- Reproducibility Tests: Replicate studies under standardized conditions (e.g., 25°C, inert atmosphere). Discrepancies in thermal stability (e.g., reported melting points of 63°C vs. 120°C) may arise from hydrate vs. anhydrous forms .

- Advanced Characterization: Use DSC (Differential Scanning Calorimetry) or TGA (Thermogravimetric Analysis) to validate phase transitions .

Q. Basic: What are the reproductive and mutagenic hazards associated with this compound?

Answer:

- Hazard Classification: Classified as a Category 2 reproductive toxin (H361) and mutagen (H341) based on rodent studies. Chronic exposure may affect fertility or fetal development .

- Mitigation: Implement strict exposure controls (e.g., gloveboxes, biological monitoring). Follow OSHA/NIOSH guidelines for permissible exposure limits (PELs) .

Q. Advanced: How is this compound utilized as a reductant in organic synthesis?

Answer:

- Mechanism: Acts as a mild, selective reductant via single-electron transfer (SET). Commonly reduces azo bonds, nitro groups, and disulfides without over-reducing sensitive functionalities .

- Case Study: In vat dye synthesis, it reduces indigo to leuco-indigo under alkaline conditions. Optimize molar ratios (typically 1:1–1:2 substrate:HMS) and reaction times (30–60 mins at 50–70°C) .

- Troubleshooting: Monitor reaction progress via TLC or HPLC. Incomplete reduction may require pH adjustment or catalyst addition (e.g., Fe²⁺) .

Q. Advanced: What analytical methods ensure purity assessment of this compound?

Answer:

- Quantitative Analysis: Use iodometric titration to determine active sulfinate content. React with excess iodine; back-titrate with thiosulfate to calculate purity .

- Spectroscopic Methods: FT-IR (e.g., S–O stretching at 1040 cm⁻¹) and H NMR (hydroxymethyl peak at δ 4.5–5.0 ppm) confirm structural integrity .

- Impurity Profiling: ICP-MS or ion chromatography detects trace metals (e.g., Zn, Fe) or sulfite residues .

Q. Advanced: How does this compound influence gas hydrate formation in experimental systems?

Answer:

- Role as Additive: While not directly studied, sulfinate salts may alter nucleation kinetics via ionic interactions. Compare with sodium halides (e.g., NaBr), which reduce induction times in CO₂ hydrate formation by perturbing water structure .

- Experimental Design: Use high-pressure autoclaves with PTFE liners. Monitor pressure-temperature curves under isochoric conditions to detect hydrate phase boundaries .

Properties

IUPAC Name |

sodium;hydroxymethanesulfinate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.Na.H2O/c2-1-5(3)4;;/h2H,1H2,(H,3,4);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKODLPLYXXUCHB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.